diethyl (azidomethyl)phosphonate

Azidoalkylphosphonate synthesis Nosyloxy displacement Steric hindrance effects

Diethyl (azidomethyl)phosphonate (CAS 17982-55-7) is an organophosphorus compound featuring a phosphonate ester backbone with an azidomethyl (-CH₂N₃) substituent, classified as an α-azidoalkylphosphonate. The molecule serves as a dual-function synthetic intermediate: the azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole construction, while the phosphonate ester acts as a phosphate bioisostere in nucleotide analog design.

Molecular Formula C5H12N3O3P
Molecular Weight 193.14 g/mol
CAS No. 17982-55-7
Cat. No. B098468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl (azidomethyl)phosphonate
CAS17982-55-7
Molecular FormulaC5H12N3O3P
Molecular Weight193.14 g/mol
Structural Identifiers
SMILESCCOP(=O)(CN=[N+]=[N-])OCC
InChIInChI=1S/C5H12N3O3P/c1-3-10-12(9,11-4-2)5-7-8-6/h3-5H2,1-2H3
InChIKeyNLTDIBZJVFRPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (Azidomethyl)phosphonate (CAS 17982-55-7): Core Chemical Identity and Dual-Function Reactivity Profile


Diethyl (azidomethyl)phosphonate (CAS 17982-55-7) is an organophosphorus compound featuring a phosphonate ester backbone with an azidomethyl (-CH₂N₃) substituent, classified as an α-azidoalkylphosphonate [1]. The molecule serves as a dual-function synthetic intermediate: the azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole construction, while the phosphonate ester acts as a phosphate bioisostere in nucleotide analog design [2]. This dual reactivity profile distinguishes it from simple alkyl azides and positions it at the intersection of click chemistry and medicinal chemistry of phosphorus-containing biomimetics.

Why Diethyl (Azidomethyl)phosphonate Cannot Be Replaced by Generic Azidoalkylphosphonates: Chain-Length-Dependent Reactivity and Biological Outcome


Azidoalkylphosphonates with differing methylene spacer lengths (n=1–4) are not interchangeable because both the synthetic accessibility and the biological activity of their downstream triazole conjugates depend critically on chain length [1]. The azidomethyl homolog (n=1) requires a specialized nosyloxy-displacement route because direct SN2 substitution of the corresponding bromide fails, whereas longer-chain homologs (n=2–4) are readily prepared via simple bromide displacement in ionic liquids with yields reaching 94–98% [2]. Furthermore, acyclonucleotide analogs derived from the azidomethyl scaffold exhibited no detectable antiviral activity at 100 µM, while analogs derived from longer-chain azidoalkylphosphonates showed EC₅₀ values as low as 17 µM against HSV-1 [3]. These chain-length-dependent differences mean that substituting one homolog for another without re-optimization of chemistry and biological validation carries a high risk of synthesis failure or loss of desired bioactivity.

Quantitative Differentiation Evidence for Diethyl (Azidomethyl)phosphonate: Head-to-Head Data Against Closest Analogs


Synthesis Yield: Diethyl Azidomethylphosphonate (85%) vs. Diisopropyl Azidomethylphosphonate (52%) via Nosyloxy Displacement

Diethyl azidomethylphosphonate was obtained in 85% isolated yield after vacuum distillation via TMGA-mediated displacement of the nosyloxy leaving group, whereas the diisopropyl ester analog (diisopropyl azidomethylphosphonate) was obtained in only 52% yield under identical conditions [1]. The 33-percentage-point yield differential is attributed to increased steric hindrance around the diisopropylphosphoryl group, which retards nucleophilic attack by the azide anion.

Azidoalkylphosphonate synthesis Nosyloxy displacement Steric hindrance effects

Synthetic Accessibility Gap: Direct Bromide-to-Azide SN2 Fails for Azidomethylphosphonate While Succeeding for Longer-Chain Homologs

Diethyl(bromomethyl)phosphonate (n=1) failed to undergo azide/halide exchange with NaN₃ in [bmim][PF₆] ionic liquid, even under prolonged reaction times at room temperature or elevated temperature [1]. In contrast, diethyl 2-bromoethylphosphonate (n=2), diethyl 3-bromopropylphosphonate (n=3), and diethyl 4-bromobutylphosphonate (n=4) all underwent clean conversion to the corresponding ω-azidoalkylphosphonates in 94%, 97%, and 98% yields, respectively, under the same ionic-liquid conditions [1]. This means the azidomethyl target compound mandates a fundamentally different synthetic route (nosyloxy or Mitsunobu-based methodology) that is not required for any longer-chain ω-azidoalkylphosphonate.

Nucleophilic substitution Azide-halide exchange Ionic liquid synthesis

Triazole Cycloaddition Yield: Azidomethylphosphonate-Derived Triazoles (40–58%) vs. Azidoethylphosphonate-Derived Triazoles (69–86%)

In CuAAC reactions with phenylacetylene, triazolyl phosphonates derived from diethyl azidomethylphosphonate were obtained in 40–58% yield . By comparison, the analogous click reaction of diethyl 2-azidoethylphosphonate with various alkynes in ionic-liquid-mediated CuAAC produced the corresponding 4-substituted triazoles in 69–86% isolated yield [1]. The approximate 20–30 percentage-point yield gap is consistent with increased steric congestion at the azidomethyl carbon, which slows the cycloaddition step.

CuAAC click chemistry Triazole synthesis Cycloaddition efficiency

Biological Activity Divergence: Azidomethyl-Derived Acyclonucleotides Are Inactive (No Antiviral Activity at 100 µM) While Longer-Chain Analogs Show Sub-20 µM EC₅₀

Acyclonucleotide analogs prepared from diethyl azidomethylphosphonate (and other azidoalkylphosphonates) were evaluated against a broad panel of DNA and RNA viruses. Compounds derived from the azidomethyl scaffold (12a-based series) showed no antiviral activity at 100 µM [1]. In contrast, acyclonucleotide 22e—derived from a longer-chain azidoalkylphosphonate—exhibited EC₅₀ values of 17 µM against HSV-1 and HSV-2 in HEL cell cultures, and 24 µM against feline herpes virus in CRFK cell cultures [2]. Several additional longer-chain-derived compounds (20k, 21k, 22k, 23k) inhibited T-lymphocyte CEM cell proliferation with IC₅₀ values in the 2.8–12 µM range [2].

Antiviral acyclonucleotides Structure-activity relationship Triazole-linked phosphonates

Tosyloxy vs. Nosyloxy Leaving Group: Dramatic Yield and Purity Improvement for Azidomethylphosphonate Synthesis

Using a tosyloxy leaving group, diethyl azidomethylphosphonate (2a) was isolated in only 61% yield due to competing dealkylation side reactions that generated 30% of phosphorus-containing by-products [1]. Switching to the 4-nitrobenzenesulfonyloxy (nosyloxy) leaving group under otherwise identical TMGA azidation conditions eliminated dealkylation completely and raised the isolated yield to 85% [1]. This 24-percentage-point yield improvement is specific to the azidomethyl homolog because the nosyloxy group suppresses the base-mediated cleavage of the phosphonate ester that is uniquely facile for the sterically unencumbered α-methylene position.

Leaving group optimization Synthetic methodology Dealkylation suppression

Evidence-Backed Application Scenarios for Diethyl (Azidomethyl)phosphonate: Where the Data Support Prioritization


Synthesis of 1-Aminomethylphosphonic Acid Derivatives via Staudinger Reduction

Diethyl azidomethylphosphonate serves as a direct precursor to diethyl 1-aminomethylphosphonate hydrochlorides through Staudinger reduction (PPh₃ then hydrolysis). The 85% yield from the optimized nosyloxy route [1] makes it a cost-effective entry point for aminomethylphosphonic acid synthesis, a scaffold relevant to phosphonate-based enzyme inhibitors and metal-chelating agents. The short methylene spacer (n=1) positions the amino group in close proximity to the phosphonate for intramolecular hydrogen bonding, a geometric feature not accessible with longer-chain homologs.

Negative-Control and Spacer-Scanning in Antiviral Nucleotide Analog Programs

Because acyclonucleotide analogs derived from diethyl azidomethylphosphonate consistently show no antiviral activity at 100 µM across multiple virus families [2], this compound is valuable as a negative-control scaffold in structure-activity relationship studies. When used alongside active longer-chain homologs (e.g., EC₅₀ = 17 µM for the azidoethyl-derived compound 22e), it enables systematic spacer-length scanning to define the minimum methylene requirement for biological activity.

Click Chemistry Library Construction Requiring Phosphonate-Proximal Triazole Linkage

Despite lower CuAAC yields (40–58%) compared to longer-chain azides [3], diethyl azidomethylphosphonate is uniquely suited for generating 1,2,3-triazol-1-yl-methylphosphonate libraries where the triazole ring is directly adjacent to the phosphorus atom. This minimal linker geometry cannot be replicated using 2-azidoethyl or higher homologs and is of interest for minimizing conformational flexibility in phosphonate-based metal-organic frameworks or enzyme active-site probes.

Diethyl Ester-Specific Procurement for Steric Differentiation in Multistep Synthesis

The diethyl ester form provides an 85% synthesis yield vs. 52% for the diisopropyl ester [1]. For medicinal chemistry programs requiring subsequent phosphonate ester hydrolysis to the free phosphonic acid, the diethyl ester offers a favorable balance of steric accessibility during azide installation and acceptable hydrolysis kinetics. Programs using the sterically hindered diisopropyl ester face both lower intermediate yields and slower deprotection, making the diethyl ester the logistically superior procurement choice when phosphonic acid generation is the ultimate goal.

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